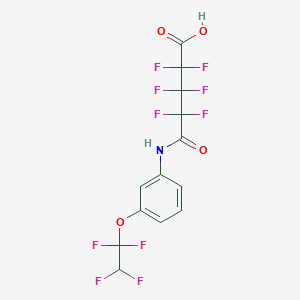

2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high chemical stability and resistance to degradation. It is used in various scientific and industrial applications due to its distinctive reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid typically involves multiple steps:

Carbamoylation: The carbamoyl group is introduced by reacting an appropriate amine with phosgene or a similar reagent.

Esterification and Hydrolysis: The esterification of intermediate compounds followed by hydrolysis yields the final acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:

Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.

Purification: Techniques like distillation, crystallization, and chromatography are employed to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are facilitated by the electron-withdrawing fluorine atoms, making the compound reactive towards nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound's structure suggests potential applications in drug design and development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. For instance:

- Anti-inflammatory Agents : Similar compounds have been studied for their anti-inflammatory properties, indicating that 2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid could be explored for similar therapeutic effects .

- Drug Delivery Systems : The incorporation of fluorinated moieties can improve the solubility and permeability of drugs across biological membranes .

Materials Science

Fluorinated compounds are known for their unique properties such as low surface energy and high thermal stability. This compound could be utilized in:

- Coatings : Its hydrophobic nature may make it suitable for developing non-stick or water-repellent coatings.

- Polymer Chemistry : The compound can serve as a building block for synthesizing advanced polymeric materials with tailored properties .

Environmental Studies

The environmental impact of fluorinated compounds is an area of growing concern. Research on the degradation pathways and environmental fate of this compound can contribute to:

- Toxicology Studies : Understanding its biotransformation and potential accumulation in ecosystems is critical for assessing environmental risks .

- Green Chemistry Initiatives : Investigating alternative synthesis routes for this compound that minimize hazardous by-products aligns with sustainable practices in chemistry.

Case Studies

Wirkmechanismus

The mechanism by which 2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid exerts its effects involves:

Molecular Targets: The compound interacts with various enzymes and receptors, potentially inhibiting or modifying their activity.

Pathways: It may influence metabolic pathways by altering enzyme kinetics or binding to specific proteins, thereby affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2,3,3,4,4-Hexafluoro-1-butanol

- 2,2,3,3,4,4,4-Heptafluoro-1-butanol

- 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol

Uniqueness

2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid stands out due to its specific combination of fluorinated groups and carbamoyl functionality, which imparts unique reactivity and stability compared to other fluorinated compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Biologische Aktivität

The compound 2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid is a complex fluorinated organic molecule with potential applications in medicinal chemistry and agriculture. Its unique structure suggests significant biological activity due to the presence of multiple fluorine atoms and a carbamoyl functional group. This article examines the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula of the compound is C15H14F6N2O3. The presence of hexafluorobutanoic acid and a tetrafluoroethoxy group contributes to its chemical properties.

The biological activity of fluorinated compounds is often linked to their ability to interact with biological macromolecules such as proteins and nucleic acids. The hexafluoro groups can enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.

Key Mechanisms:

- Inhibition of Enzyme Activity: Fluorinated compounds can act as enzyme inhibitors by mimicking substrate structures.

- Alteration of Cell Signaling: They may interfere with cellular signaling pathways by binding to receptors or modifying protein interactions.

1. Antitumor Activity

Research has shown that certain fluorinated compounds exhibit significant antitumor properties. For instance, derivatives similar to butyric acid have been reported to induce differentiation in cancer cells and reduce tumor growth by modulating gene expression related to apoptosis and cell cycle regulation .

2. Neurotoxicity Assessment

Fluorinated compounds are also assessed for neurotoxicity. A study involving hexaflumuron indicated that exposure leads to oxidative stress and neuronal damage in rat models .

| Parameter | Control Group | HFM Group | HML Group |

|---|---|---|---|

| MDA Levels | Baseline | Increased | Increased |

| GSH Activity | Baseline | Decreased | Decreased |

| Histopathological Changes | None | Neuronal Necrosis | Severe Gliosis |

Case Studies

Several case studies highlight the biological implications of fluorinated compounds:

- Case Study 1: A study on hexaflumuron revealed its neurotoxic effects through oxidative stress mechanisms leading to neuronal cell death .

- Case Study 2: Research on related compounds indicated potential applications in cancer therapy due to their ability to influence cellular differentiation pathways .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4-hexafluoro-5-oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)anilino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F10NO4/c14-7(15)12(20,21)28-6-3-1-2-5(4-6)24-8(25)10(16,17)13(22,23)11(18,19)9(26)27/h1-4,7H,(H,24,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDGMCWPQWLFOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC(=O)C(C(C(C(=O)O)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F10NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.